Sulfometuron

Descripción

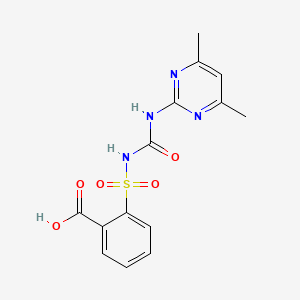

Structure

3D Structure

Propiedades

IUPAC Name |

2-[(4,6-dimethylpyrimidin-2-yl)carbamoylsulfamoyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O5S/c1-8-7-9(2)16-13(15-8)17-14(21)18-24(22,23)11-6-4-3-5-10(11)12(19)20/h3-7H,1-2H3,(H,19,20)(H2,15,16,17,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZMKKCQHDROFNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20225213 | |

| Record name | 2-(3-(4,6-Dimethylpyrimidin-2-yl)ureidosulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20225213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74223-56-6 | |

| Record name | Sulfometuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74223-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfometuron [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074223566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3-(4,6-Dimethylpyrimidin-2-yl)ureidosulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20225213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SULFOMETURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/031E04UF2X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biochemical Mechanism of Action of Sulfometuron

Inhibition of Acetolactate Synthase (ALS) Enzyme

The core of sulfometuron's activity lies in its ability to effectively shut down the ALS enzyme. physiology.org ALS catalyzes the initial step common to the synthesis of valine, leucine (B10760876), and isoleucine. wikipedia.orgebi.ac.uk Specifically, it facilitates two parallel reactions: the condensation of two pyruvate (B1213749) molecules to form α-acetolactate (a precursor to valine and leucine) and the condensation of one molecule of pyruvate with one molecule of α-ketobutyrate to form α-aceto-α-hydroxybutyrate (a precursor to isoleucine). physiology.orgnih.gov

The inhibitory action of this compound is highly specific, stemming from its ability to bind to a particular site on the ALS enzyme. However, not all forms of ALS are equally susceptible. Many bacteria, for instance, possess multiple isozymes of ALS, which can exhibit differential sensitivity to this compound. asm.orggoogle.com

In enteric bacteria such as Salmonella typhimurium and Escherichia coli, three major isozymes have been identified: ALS I, ALS II, and ALS III. google.com Research has shown that this compound is a potent inhibitor of ALS II and ALS III, but ALS I is resistant to its effects. asm.orgnih.gov This differential sensitivity is due to variations in the enzyme's structure. Spontaneous mutations leading to single amino acid substitutions in the ALS gene can also confer resistance to this compound. pnas.org For example, a mutation in the ilvG gene, which codes for ALS isozyme II in S. typhimurium, can result in an enzyme that is insensitive to the compound. nih.gov

Crystallographic studies of yeast ALS (a model for the plant enzyme) in complex with sulfonylurea herbicides have elucidated the nature of the binding. researchgate.net The inhibitor occupies the active site tunnel, preventing substrate access. researchgate.net The specificity of binding is determined by the precise interactions between the this compound molecule and the amino acid residues lining this pocket. researchgate.netpsu.edu

The inhibition of ALS by this compound is not instantaneous but follows a pattern of slow-binding inhibition. nih.gov This means there is an initial, weaker binding event followed by a slower transition to a more tightly bound enzyme-inhibitor complex.

Table 1: Inhibition Constants (Ki) of this compound for Acetolactate Synthase (ALS) from Various Organisms

| Organism | ALS Source | Inhibition Constant (Ki) | Reference |

|---|---|---|---|

| Salmonella typhimurium | ALS Isozyme II (Initial) | 660 ± 60 nM | nih.gov |

| Salmonella typhimurium | ALS Isozyme II (Steady-State) | 65 ± 25 nM | nih.gov |

| Methanococcus aeolicus (sensitive) | ALS | 1.2 µM | nih.gov |

| Methanococcus maripaludis (partially resistant) | ALS | 340 µM | nih.gov |

| Methanococcus voltae (resistant) | ALS | >1000 µM | nih.gov |

The substrate pyruvate plays a significant role in modulating the inhibitory activity of this compound. The inhibition of ALS by this compound is substantially accelerated in the presence of pyruvate. nih.gov Research on the S. typhimurium enzyme demonstrated that the rate of conversion from the initial, loose inhibitor binding to the final, tight binding is about 10 times faster when pyruvate is present. nih.gov The maximal first-order rate constant for this transition was measured at 0.25 min-1, corresponding to a minimal half-time of 2.8 minutes. nih.gov This suggests that the binding of pyruvate induces a conformational change in the enzyme that either creates or exposes a more favorable binding site for this compound, enhancing the speed and potency of inhibition. The uncompetitive nature of the inhibition further supports the model where the inhibitor preferentially binds to the enzyme-substrate complex. nih.gov

Disruption of Branched-Chain Amino Acid Biosynthesis

By inhibiting the first common enzyme in their synthetic pathway, this compound effectively halts the production of the three branched-chain amino acids (BCAAs): valine, leucine, and isoleucine. ebi.ac.ukwaterquality.gov.auphysiology.org This cessation of synthesis is the direct and primary consequence of ALS inhibition.

The blockage of ALS leads to a rapid depletion of the intracellular pools of valine, leucine, and isoleucine. physiology.orgnih.gov This starvation for essential amino acids triggers a halt in protein synthesis and cell growth. The effect can be complex, as the pathways for these three amino acids are interconnected. For instance, in S. typhimurium, growth inhibition caused by this compound in the presence of valine can be specifically reversed by the addition of isoleucine. nih.gov This highlights the intricate regulation and feedback mechanisms within the BCAA biosynthetic network. researchgate.net While the total amount of BCAAs decreases, the relative proportions of the remaining amino acids can also shift; in one study on rapeseed, this compound treatment led to a decrease in valine but an increase in isoleucine and leucine, suggesting complex regulatory feedback. frontiersin.org

The impact of this compound extends beyond simple amino acid starvation, leading to broader cellular metabolic dysregulation. physiology.orgnih.gov A significant secondary effect is the accumulation of the substrates of the blocked ALS enzyme, namely the α-ketoacids pyruvate and, particularly, α-ketobutyrate. nih.govasm.org The buildup of these intermediates can be toxic. nih.govresearchgate.net For example, high levels of α-ketobutyrate are believed to be a major contributor to the growth-inhibiting effects of this compound that cannot be reversed by BCAA supplementation alone. nih.gov

This primary metabolic lesion triggers a wide-ranging stress response. Studies in yeast have shown that exposure to this compound induces a Gcn4p-mediated general response, leading to the upregulation of genes involved in amino acid and cofactor biosynthesis. physiology.orgphysiology.org Simultaneously, there is a repression of genes associated with other metabolic areas, such as carbohydrate metabolism and nucleotide biosynthesis. physiology.orgphysiology.org This indicates a major reprogramming of cellular resources in an attempt to cope with the induced starvation and toxic intermediate accumulation. physiology.orgdp.techmdpi.com In bacteria, the accumulation of α-ketoacids has been linked to intracellular acidification, further contributing to cellular stress. nih.gov

Table 2: Summary of Cellular Responses to this compound-Induced ALS Inhibition

| Biochemical Effect | Consequence | Reference |

|---|---|---|

| Inhibition of ALS enzyme | Cessation of valine, leucine, and isoleucine synthesis | ebi.ac.ukphysiology.org |

| Depletion of branched-chain amino acids | Inhibition of protein synthesis and cell growth | |

| Accumulation of α-ketobutyrate and pyruvate | Cellular toxicity, intracellular acidification | nih.govasm.org |

| Induction of Gcn4p-mediated stress response (in yeast) | Upregulation of amino acid and cofactor biosynthesis genes | physiology.orgphysiology.org |

| Repression of other metabolic pathways | Downregulation of carbohydrate metabolism and nucleotide biosynthesis genes | physiology.orgphysiology.org |

Molecular Basis of Herbicide Selectivity

The selective action of this compound, which allows it to control weeds without significantly harming certain crops, is a complex process governed by several factors at the molecular level. This selectivity is primarily attributed to differences in the target enzyme's sensitivity and the organism's ability to metabolize the herbicide. pomais.comscielo.br

Differential Enzyme Sensitivity Across Organisms

A primary factor in this compound's selectivity is the variation in the sensitivity of the acetolactate synthase (ALS) enzyme among different species and even among different isozymes within the same organism. asm.orgnih.gov

Certain plants, particularly many broadleaf weeds, possess an ALS enzyme that is highly susceptible to inhibition by this compound. pomais.com In contrast, some tolerant plant species have an ALS enzyme with a lower binding affinity for the herbicide, making them less affected. pomais.com This differential sensitivity is often the result of subtle differences in the amino acid sequence of the enzyme. nih.gov

Research has shown that even single amino acid substitutions in the ALS enzyme can confer significant resistance to this compound. nih.gov For instance, spontaneous mutations in the ALS genes of Escherichia coli and Saccharomyces cerevisiae have been shown to result in single amino acid changes that lead to a reduced sensitivity to the herbicide. nih.govebi.ac.uk In some cases, these mutations can lead to extremely high levels of resistance. For example, a mutation in the ALS gene of Hordeum leporinum (barley grass) resulting in a proline to serine substitution at position 197 conferred a greater than 340-fold resistance to this compound. nih.gov

Furthermore, some organisms possess multiple isoforms of the ALS enzyme, which can exhibit different sensitivities to this compound. A notable example is found in the bacteria Salmonella typhimurium and Escherichia coli, which each have two ALS isozymes. asm.orgnih.govcapes.gov.br In these bacteria, ALS I is resistant to this compound, while ALS II and ALS III are sensitive to it. asm.orgnih.gov This allows the bacteria to survive in the presence of the herbicide as long as the resistant isozyme is active. asm.orgnih.gov

Table 1: Differential Sensitivity of ALS Isozymes to this compound

| Organism | ALS Isozyme | Sensitivity to this compound | Reference |

|---|---|---|---|

| Salmonella typhimurium | ALS I | Resistant | asm.orgnih.gov |

| Salmonella typhimurium | ALS II | Sensitive | asm.orgnih.gov |

| Escherichia coli | ALS I | Resistant | asm.orgnih.gov |

| Escherichia coli | ALS III | Sensitive | asm.orgnih.gov |

| Saccharomyces cerevisiae | Mutant ALS | Greatly reduced sensitivity | nih.gov |

Role of Differential Herbicide Metabolism in Selectivity

The primary mechanism for the selectivity of many herbicides, including this compound, is the differential rate at which tolerant and susceptible plants can metabolize the compound. scielo.brgov.ab.ca Tolerant plant species are capable of rapidly breaking down or detoxifying this compound into non-toxic metabolites before it can reach and inhibit the ALS enzyme. pomais.comucanr.edu Susceptible weeds, on the other hand, metabolize the herbicide much more slowly, allowing the active compound to accumulate and exert its phytotoxic effects. gov.ab.caucanr.edu

This metabolic detoxification is often carried out by enzyme systems within the plant, such as cytochrome P450 monooxygenases. ebi.ac.uk Studies have demonstrated a direct correlation between the rate of this compound metabolism and the tolerance level of a plant species. For example, in a study comparing two grass species, the tolerant species was found to metabolize this compound more than twice as fast as the sensitive species. ucanr.edu In many cases, the herbicide molecule is altered through biochemical reactions, such as hydroxylation or conjugation with sugars or amino acids, rendering it non-toxic. gov.ab.ca These non-toxic conjugates are then often sequestered into the cell vacuole. gov.ab.ca

Table 2: Herbicide Metabolism and Plant Response

| Plant Species | Herbicide Remaining After 3 Days | Herbicide Half-life (days) | Plant Response | Reference |

|---|---|---|---|---|

| Common cocklebur | 99% (Imazaquin) | 30 | Very Susceptible | k-state.edu |

| Soybean | 38% (Imazaquin) | 3 | Tolerant | k-state.edu |

Note: The data in this table is for the imidazolinone herbicide imazaquin, which, like this compound, is an ALS inhibitor. This data is presented to illustrate the principle of differential metabolism in herbicide selectivity.

Structural Insights into ALS-Sulfometuron Interactions

Structural studies, including X-ray crystallography and molecular modeling, have provided detailed insights into how this compound binds to the acetolactate synthase (ALS) enzyme. researchgate.netuq.edu.au These studies reveal that sulfonylurea herbicides like this compound fit into the deepest cavity of the ALS binding site. researchgate.net

The herbicide-binding site is located near the active site of the enzyme, in a channel that leads to the catalytic center. frontiersin.org The binding of this compound is a highly specific interaction involving several amino acid residues within this channel. researchgate.net The heterocyclic portion of the sulfonylurea molecule, in the case of this compound the dimethylpyrimidinyl group, inserts into the interior of this channel. researchgate.netfrontiersin.org

The interaction between this compound and the ALS enzyme is an example of induced fit, where the binding of the herbicide causes conformational changes in the enzyme structure. uq.edu.au These changes effectively block the access of the enzyme's natural substrates (pyruvate and 2-ketobutyrate) to the active site, thereby inhibiting enzyme function. pomais.com

Mutations in the amino acid residues that line this binding pocket can disrupt the interaction with this compound, leading to herbicide resistance. researchgate.netcambridge.org For example, a proline to threonine substitution at position 197 in the ALS gene of black-grass (Alopecurus myosuroides) has been shown to confer resistance to sulfonylurea herbicides. ahdb.org.uk Structural analysis has shown that the side-chain of a specific arginine residue (R199 in Arabidopsis thaliana) moves to adopt different conformations when different sulfonylureas, including This compound-methyl (B1682517), are bound. uq.edu.au This highlights the adaptability of the herbicide-binding site and the complexity of the enzyme-inhibitor interaction. uq.edu.au Molecular docking simulations are a valuable tool for predicting how sulfonylureas and other inhibitors will bind to the ALS active site and for understanding the molecular basis of resistance. researchgate.netfrontiersin.orgsciforum.net

Environmental Behavior and Fate of Sulfometuron

Degradation Pathways and Kinetics

The breakdown of sulfometuron in the environment proceeds through two primary routes: abiotic transformation, which includes chemical and photochemical reactions, and biotic transformation, which is mediated by microorganisms.

Abiotic degradation of this compound primarily involves hydrolysis and photodegradation, which are crucial in determining its fate in aquatic and soil environments. usda.gov

The rate of hydrolysis of this compound is highly dependent on the pH of the surrounding medium. nih.gov Chemical hydrolysis is a major pathway for its degradation, particularly in acidic environments. usda.gov

Research has consistently shown that this compound is most rapidly hydrolyzed under acidic conditions. usda.govucanr.edu At a pH of 5, the half-life of this compound has been reported to be approximately two weeks. usda.govwaterquality.gov.auiaea.org In contrast, the compound is significantly more stable in neutral to alkaline conditions. usda.govwaterquality.gov.au Studies have demonstrated that at pH 7 and pH 9, this compound exhibits high stability, with 87% and 91% of the active chemical remaining, respectively, after 30 days. usda.gov Another study reported a hydrolysis half-life of greater than 30 days at pH 7 and 9. waterquality.gov.au The primary degradation products resulting from hydrolysis under acidic conditions are methyl 2-(aminosulfonyl)benzoate and saccharin (B28170). waterquality.gov.auiaea.org

Table 1: Hydrolysis Half-life of this compound at Different pH Levels

| pH | Half-life | Reference |

|---|---|---|

| 2 | 100 hours | mass.gov |

| 5 | ~2 weeks (14 days) | usda.govwaterquality.gov.auiaea.org |

| 5 | 475 hours | mass.gov |

| 7 | Stable (>30 days) | usda.govwaterquality.gov.auherts.ac.uk |

| 9 | Stable (>30 days) | usda.govwaterquality.gov.auherts.ac.uk |

Photodegradation, or the breakdown of a chemical by light, is another significant abiotic process affecting this compound in aquatic environments. orst.edu In water, the photolytic half-life of this compound has been reported to be between 1 and 3 days. waterquality.gov.auorst.edu One study noted that under aquatic photolysis conditions, this compound was completely photolyzed to carbon dioxide (¹⁴CO₂), with methyl benzoate (B1203000) identified as an intermediate product. iaea.org The resulting compounds from photolysis are considered to be herbicidally inert and ecologically harmless. usda.gov

Another source reported a photodegradation half-life on soil of one to two weeks and in distilled water of approximately 160 hours. mass.gov A longer photodegradation half-life of 22.5 days has also been reported in some instances. waterquality.gov.auwaterquality.gov.au

Besides hydrolysis and photodegradation, other abiotic factors such as temperature and soil moisture content influence the degradation rate of this compound. usda.govosti.gov Lower temperatures can slow down the degradation process, primarily by reducing the rates of both biotic and hydrolytic activities. usda.gov Similarly, drier soil conditions can prolong the persistence of this compound residues. usda.gov The chemical and material composition of the soil also plays a role in the speed of abiotic breakdown. usda.gov

Microbial activity is a key factor in the degradation of this compound, particularly in soil environments. usda.govorst.edu

This compound is readily biodegraded by soil microorganisms. nih.gov This biotic degradation is a major pathway for its dissipation in soil. ucanr.edu The rate of microbial degradation is influenced by factors that affect microbial populations and their activity, such as soil pH, moisture, and temperature. usda.govwaterquality.gov.au

Under aerobic soil conditions, the half-life of this compound is typically reported to be between 12 and 28 days. nih.govwaterquality.gov.auwaterquality.gov.au Some studies have reported a broader range for the biodegradation half-life in soil, from 5 to 65 days. waterquality.gov.auwaterquality.gov.au In field dissipation studies, the half-life has been observed to be between 1 and 3 weeks. orst.edu The presence of a viable microbial population leads to the metabolism of the phenyl ring of this compound, ultimately producing carbon dioxide (¹⁴CO₂). nih.govosti.gov In contrast, under sterile conditions where microbial activity is absent, saccharin is the major degradation product. nih.govosti.gov

The presence of biochar in soil has been shown to affect the degradation of this compound. One study found that the addition of biochar increased the degradation half-life from 36.67 days in unamended soil to over 52 days in biochar-amended soils, likely due to increased sorption of the herbicide to the biochar, which reduces its bioavailability to microorganisms. nih.gov

Table 2: Degradation Half-life of this compound in Soil

| Condition | Half-life | Reference |

|---|---|---|

| Aerobic Soil | 12-25 days | nih.gov |

| Aerobic Soil | 12-28 days | waterquality.gov.auwaterquality.gov.au |

| Field Dissipation | 1-3 weeks | orst.edu |

| Forestry Field Studies | 12-65 days | wa.gov |

| Unamended Soil | 36.67 days | nih.gov |

| Biochar Amended Soil | 52.11 - 55.45 days | nih.gov |

Biotic Transformation Processes

Microbial Degradation in Aquatic Sediment Systems

In aquatic environments, the degradation of this compound is significantly influenced by microbial activity, particularly within sediment systems. Laboratory studies have shown that in anaerobic sediments at a neutral pH, microbial degradation is the predominant pathway for the dissipation of sulfonylurea herbicides like this compound. oup.comoup.com The rate of this degradation can be substantial, with pseudo-first-order dissipation rate constants observed between 0.19 × 10⁻² d⁻¹ and 12.50 × 10⁻² d⁻¹. oup.comoup.com

It is noteworthy that sterilization of sediment samples has been shown to have varied effects on degradation rates. In some cases, sterilization significantly decreased the reaction rate constants, confirming the crucial role of microbes in the degradation process. oup.com Conversely, in other instances, heat sterilization led to an increase in degradation rate constants, suggesting that the alteration of sediment properties by heat might have facilitated chemical degradation pathways. oup.com

Enzymatic Pathways of Microbial Degradation

The microbial breakdown of sulfonylurea herbicides, including this compound, is facilitated by various enzymatic pathways. mdpi.com Microorganisms such as bacteria and fungi produce enzymes that can catalyze the transformation of these herbicides into less harmful substances. mdpi.comnih.gov Key enzymatic reactions involved in the degradation of sulfonylureas include hydrolysis, oxidation, and methylation. mdpi.com

Several types of enzymes have been identified as playing a pivotal role in the catabolic pathways of sulfonylureas. These include hydrolases, oxidases, dehydrogenases, and esterases. researchgate.net For instance, some bacteria can utilize sulfonylureas as a carbon source, completely degrading the inorganic compounds and rendering them non-toxic. mdpi.com The primary mechanism of deactivation often involves the cleavage of the sulfonylurea bridge through hydrolysis, which results in the formation of corresponding sulfonamides and heterocyclic compounds. researchgate.net

Research has identified specific enzymes, such as vegetative catalase 1 and acetoin (B143602) dehydrogenase E1 from Bacillus subtilis YB1, that are capable of degrading nicosulfuron, a related sulfonylurea herbicide. researchgate.net The degradation pathway in this case was primarily through an extracellular enzyme that cleaved the C-N bond of the sulfonylurea bridge. researchgate.net Furthermore, enzymes like glutathione (B108866) transferase, urease, and allophanate (B1242929) hydrolase have been predicted to be involved in the cleavage of the carbamide bridge of chlorimuron-ethyl (B22764), another sulfonylurea, leading to its breakdown. nih.gov These findings suggest that similar enzymatic pathways are likely involved in the microbial degradation of this compound.

Environmental Transport and Mobility

The movement of this compound through the environment is largely governed by its interaction with soil components, a process known as sorption, which includes both adsorption and desorption. scielo.br

Adsorption and Desorption Dynamics in Soil

Studies have shown that the sorption capacity of this compound can vary significantly among different soil types. scielo.br For example, a dystrophic red Oxisol was found to have a different order of sorption capacity for a mixture of herbicides including This compound-methyl (B1682517) compared to a red-yellow Oxisol. ufersa.edu.br

Influence of Soil pH and Organic Matter Content

Soil pH and organic matter content are two of the most influential factors governing the adsorption of this compound. usda.govconicet.gov.ar As a weak acid with a pKa of 5.2, the chemical form of this compound is highly dependent on the soil pH. scielo.brmass.gov At pH values below its pKa, this compound exists predominantly in its neutral, molecular form. scielo.br This molecular form is less repelled by the negatively charged surfaces of soil colloids, leading to increased adsorption. scielo.brconicet.gov.ar Conversely, as the soil pH increases above the pKa, this compound becomes increasingly anionic, leading to greater electrostatic repulsion and reduced adsorption. conicet.gov.aracs.org

Organic matter also plays a significant role in this compound adsorption. nih.govawsjournal.org Soils with higher organic matter content generally exhibit greater adsorption of this compound. conicet.gov.aracs.org This is because organic matter provides numerous binding sites for the herbicide. However, the relative importance of organic matter and clay content can vary. In soils with low organic matter, the clay content can become the dominant factor determining adsorption. nih.gov Research has indicated a positive correlation between the degradation rate of some acidic herbicides and organic matter content. nih.gov

The interplay between pH and organic matter is crucial. For instance, in acidic soils with high organic carbon content, the adsorption of sulfonylureas like triasulfuron (B1222591) is highest. acs.org

Role of Soil Mineralogical Composition

The mineralogical composition of the soil, particularly the type and amount of clay minerals and metal oxides, significantly affects this compound adsorption. scielo.brd-nb.info Clay minerals, with their large specific surface area and charged surfaces, provide sites for herbicide binding. d-nb.info Swelling clays (B1170129) like montmorillonites generally have a higher adsorption capacity than non-swelling clays such as kaolinites. d-nb.info

The presence of iron (Fe) and aluminum (Al) oxides also enhances this compound adsorption. scielo.brd-nb.info In one study, a Latossolo Vermelho (Oxisol) with a higher concentration of Fe and Al oxides exhibited greater sorption of this compound-methyl compared to other soil types. scielo.br This increased sorption was attributed to the interaction between the herbicide and these metal oxides. scielo.br In contrast, soils dominated by 1:1 silicate (B1173343) minerals like mica and quartz, such as a Neossolo Quartzarênico (Entisol), showed lower sorption. scielo.br Pillared clays, which are modified to have increased surface area and positive charges, have also been shown to be effective adsorbents for this compound. researchgate.net

Characterization of Hysteresis Effects

Hysteresis in the context of this compound transport refers to the phenomenon where the desorption of the herbicide from soil particles is not simply the reverse of the adsorption process. uky.edu This means that this compound may be more strongly retained by the soil than predicted by adsorption data alone. scielo.br

The hysteresis index (H) is a measure used to quantify this effect. An H value of less than 1 indicates that desorption is slower than sorption, a condition known as positive hysteresis. scielo.br Studies have demonstrated that the sorption and desorption of this compound-methyl are hysteretic in various soil types, with reported H values of 0.49, 0.23, and 0.82 for a Cambissolo Háplico, Latossolo Vermelho, and Neossolo Quartzarênico, respectively. scielo.br The presence of hysteresis suggests that once adsorbed, this compound is not easily released back into the soil solution, which can reduce its mobility and potential for leaching. uky.edu This effect is often more pronounced in soils with high organic carbon content. acs.org

Data Tables

Table 1: Freundlich Sorption and Desorption Coefficients and Hysteresis Index for this compound-Methyl in Different Brazilian Soils

| Soil Class | Kfs (Sorption) | Kfd (Desorption) | Hysteresis Index (H) |

| Cambissolo Háplico (CX) | 2.43 | 0.37 | 0.49 |

| Latossolo Vermelho (LV) | 2.81 | 0.59 | 0.23 |

| Neossolo Quartzarênico (RQ) | 1.91 | 0.34 | 0.82 |

Source: Adapted from Silva et al., 2022. scielo.br

Table 2: Soil Properties Influencing this compound-Methyl Sorption

| Soil Class | pH | Organic Carbon (g kg⁻¹) | Clay Content (%) |

| Cambissolo Háplico (CX) | 7.6 | 8.2 | - |

| Latossolo Vermelho (LV) | 4.7 | - | - |

| Neossolo Quartzarênico (RQ) | - | - | - |

Source: Adapted from Silva et al., 2022. scielo.br Note: Dashes indicate data not provided in the source for that specific parameter.

Leaching Potential to Groundwater Systems

This compound-methyl is recognized for its mobility in soil and its potential to leach into groundwater systems. epa.govepa.govherts.ac.ukherts.ac.uk This characteristic is particularly pronounced in permeable soils, especially where the water table is shallow. epa.govalabamacounties.org The compound does not strongly adsorb to soils, contributing to its mobile nature. epa.govwaterquality.gov.au

Factors Affecting Vertical Movement through Soil Profiles

The vertical movement, or leaching, of this compound through the soil is a complex process influenced by several interrelated factors. These include soil properties, environmental conditions, and the chemical's own characteristics.

Soil pH: The pH of the soil is a critical factor governing the mobility of this compound. waterquality.gov.au As a weak acid with a pKa of 5.2, its chemical form is pH-dependent. epa.gov In soils with a pH above 5.2, this compound exists predominantly in its anionic (negatively charged) form. This increases its mobility due to repulsion from negatively charged soil colloids (clay and organic matter). waterquality.gov.au Conversely, in acidic soils (pH below 5.2), it is more prevalent in its non-ionized, molecular form, which is more readily adsorbed to soil particles, thereby reducing its movement. usda.gov The breakdown of this compound is also pH-dependent; it hydrolyzes readily under acidic conditions (half-life of approximately two weeks at pH 5) but is more stable and resistant to hydrolysis at neutral or alkaline pH (pH 7 or 9), which can allow more time for it to leach. waterquality.gov.au

Soil Texture and Composition: this compound is particularly mobile and prone to leaching in sandy soils, which have low organic matter and large pore spaces. waterquality.gov.au In contrast, soils with higher clay content and more organic matter tend to retain the herbicide more effectively, slowing its downward movement.

Organic Matter Content: Soil organic matter plays a significant role in adsorbing this compound, which can limit its availability for leaching. waterquality.gov.au The mobility of the herbicide is expected to increase as the organic matter content decreases. waterquality.gov.au

Rainfall and Irrigation: The amount and intensity of rainfall or irrigation following application are key drivers of leaching. epa.gov Significant precipitation can transport the herbicide deeper into the soil profile. epa.gov Applications made to saturated soils or just before intense rainfall can lead to increased movement. titanag.com.au

Microbial Activity: The breakdown of this compound in soil is facilitated by microorganisms. waterquality.gov.au Environmental conditions that favor microbial life, such as warmth and adequate moisture, can accelerate its degradation, thus reducing the amount of the compound available to be leached over time. waterquality.gov.au

Table 1: Influence of Soil and Environmental Factors on this compound Leaching Potential

| Factor | Condition | Effect on Leaching Potential | Mechanism |

|---|---|---|---|

| Soil pH | Alkaline (pH > 5.2) | Increased | Herbicide is in anionic form, leading to repulsion from soil colloids and higher mobility. waterquality.gov.au Slower hydrolysis allows more time for transport. waterquality.gov.au |

| Acidic (pH < 5.2) | Decreased | Herbicide is in molecular form, favoring adsorption. usda.gov Rapid hydrolysis reduces the amount available for leaching. waterquality.gov.au | |

| Soil Organic Matter | High | Decreased | Increased adsorption (sorption) to organic particles. waterquality.gov.au |

| Low | Increased | Less adsorption, leaving more herbicide in the soil solution to be transported. waterquality.gov.au | |

| Soil Texture | Sandy / Coarse | Increased | Low adsorption and rapid water percolation facilitate herbicide movement. waterquality.gov.au |

| Clay / Fine | Decreased | Higher surface area and smaller pores increase adsorption and slow water movement. | |

| Rainfall | High / Intense | Increased | Water acts as a solvent and transport medium, pushing the herbicide deeper into the soil profile. epa.gov |

| Low | Decreased | Insufficient water to carry the herbicide downward. |

Groundwater Contamination Risk Assessment Methodologies

Several methods are employed to assess the risk of this compound contaminating groundwater. These range from laboratory analyses and simple screening models to complex field monitoring.

Laboratory Column Studies: Leaching experiments using soil columns are a common method to directly measure the mobility of this compound in different soil types under controlled conditions. These studies help quantify how much of the applied herbicide moves through a soil profile with a simulated amount of rainfall. researchgate.net

Groundwater Ubiquity Score (GUS): The GUS is a screening model that uses the herbicide's soil half-life (persistence) and its organic carbon-water (B12546825) partitioning coefficient (Koc) to estimate its leaching potential. A high GUS score indicates a higher likelihood of leaching. herts.ac.ukherts.ac.uk this compound's properties generally result in a high leachability rating from such models. herts.ac.ukherts.ac.uk

Field Monitoring: This involves the direct sampling and analysis of water from wells and aquifers in areas where the herbicide has been applied. usda.gov For example, one study monitored a shallow, unconfined aquifer in a Coastal Plain forest watershed after this compound application but did not detect the compound, attributing its absence to rapid hydrolysis in the site's acidic soils. usda.gov In another watershed study, this compound was not detected below 20 cm in soil columns. usda.gov However, detections have been reported in other groundwater sampling programs. ca.gov

Analytical Methodologies: The ability to assess risk relies on sensitive analytical methods. High-performance liquid chromatography coupled with mass spectrometry (HPLC/MS/MS) is a standard technique for the quantitative determination of this compound and its degradation products in groundwater and surface water samples. epa.gov

Modeling: More complex computer models can be used to simulate the environmental fate of this compound. These models integrate data on soil properties, weather patterns, and the chemical's characteristics to predict its movement and concentration in different environmental compartments, including groundwater. researchgate.net

Surface Runoff and Lateral Movement in Aquatic Systems

In addition to leaching, this compound can move from treated areas into aquatic systems via surface runoff. epa.govfsc.org This is a significant transport pathway, especially on sites with poorly draining soils, sloped terrain, or when heavy rainfall occurs shortly after application. epa.govtitanag.com.auwisconsin.gov

Research has shown that most off-site movement via runoff can occur with the first few storm events following application. usda.gov Studies in forested watersheds in the southern United States have detected this compound in streams, with concentrations reaching up to 49.3 µg/L. usda.gov The herbicide was detected in streamflow for up to 29 days after treatment in one case. usda.gov In the same study, the compound was found at trace levels as far as 150 meters downstream from the application area. usda.gov Once in an aquatic system, this compound is not expected to adsorb strongly to suspended sediments, remaining dissolved in the water column where its stability is largely dictated by the water's pH. waterquality.gov.au

Volatilization from Environmental Compartments

Volatilization, the process of a chemical turning into a gas or vapor and moving into the atmosphere, is not a significant fate pathway for this compound. The compound is considered non-volatile. epa.govherts.ac.uk This is supported by its key physicochemical properties: it has a very low vapor pressure and a low Henry's Law Constant, both of which indicate a low tendency to escape from soil or water into the air. waterquality.gov.au

Modeling Environmental Distribution and Dissipation

Predictive models are essential tools for estimating the environmental behavior of this compound. These models use key chemical and environmental parameters to forecast its persistence and movement.

Predictive Models for Soil Persistence

The persistence of this compound in soil is a critical input for any environmental model. Persistence is often quantified by the soil half-life (DT₅₀), which is the time it takes for half of the applied amount to degrade.

The degradation rate of this compound is highly variable and depends significantly on environmental conditions. regulations.gov The soil half-life can range from approximately two weeks to several months. epa.gov Reported biodegradation half-lives in soil are often between 12 and 65 days. usda.govwa.gov

Key factors influencing the half-life and, consequently, the persistence models are:

Hydrolysis: Chemical breakdown in the presence of water, which is much faster in acidic conditions. waterquality.gov.au

Biodegradation: Breakdown by soil microorganisms, which is influenced by soil moisture, temperature, and organic content. waterquality.gov.au

Photodegradation: Breakdown by sunlight, with a reported photolysis half-life of 22.5 days. waterquality.gov.au

Simple models like the Groundwater Ubiquity Score (GUS) use the half-life value directly. More complex, process-based models (e.g., MACRO, as used in the FitoMarche GIS tool) simulate these degradation processes over time, coupled with transport processes like leaching and runoff, to provide a more detailed prediction of the herbicide's distribution and dissipation in the environment. researchgate.net These models combine soil, climate, and land use data to estimate concentrations in soil and water at a regional scale. researchgate.net

Table 2: Physicochemical Properties of this compound-methyl Related to Environmental Fate

| Property | Value | Implication for Environmental Fate |

|---|---|---|

| Water Solubility | 6.42–10 mg/L (at pH 5) 244–300 mg/L (at pH 7) 12,500 mg/L (at pH 8.6) waterquality.gov.au | Solubility dramatically increases with pH, enhancing mobility in neutral to alkaline water. |

| Vapor Pressure | 5.4 × 10⁻¹⁶ mm Hg waterquality.gov.au | Extremely low, indicating a negligible potential for volatilization. waterquality.gov.au |

| Henry's Law Constant | 5.17 × 10⁻¹⁴ atm·m³/mol waterquality.gov.au | Very low, confirming that volatilization from water/soil is not a significant pathway. waterquality.gov.au |

| Soil Organic Carbon Partition Coefficient (Koc) | <100 L/kg waterquality.gov.au | Low sorption to soil organic matter, indicating high mobility and leaching potential. waterquality.gov.au |

| Soil Half-Life (DT₅₀) | 12 to 65 days (biodegradation) usda.govwa.gov | Moderately persistent; persistence is highly dependent on soil pH, moisture, and temperature. epa.govwaterquality.gov.au |

| Hydrolysis Half-Life | ~2 weeks (at pH 5) >30 days (at pH 7 or 9) waterquality.gov.au | Rapid degradation in acidic conditions, but stable in neutral to alkaline conditions. waterquality.gov.au |

Models for Aquatic System Fate and Transport

To predict the fate and transport of this compound in aquatic environments, various mathematical models are employed. These simulation models utilize data on the physical, chemical, and fate characteristics of the compound to estimate its potential concentrations in water bodies. federalregister.gov Regulatory bodies, such as the U.S. Environmental Protection Agency (EPA), rely on these models to conduct ecological risk assessments. federalregister.govregulations.gov

The most prominent models used for assessing this compound concentrations in surface water are the Pesticide Root Zone Model (PRZM) and the EXposure Analysis Modeling System (EXAMS) . regulations.govoregonstate.edu These are often used together (PRZM/EXAMS) to simulate the processes involved in the movement of a pesticide from the soil to a water body. usda.gov PRZM simulates the vertical movement of pesticides in the soil, accounting for runoff and erosion, while EXAMS models the subsequent fate and transport of the chemical within the aquatic ecosystem itself. oregonstate.eduusda.gov

Another model, the Groundwater Loading Effects of Agricultural Management Systems (GLEAMS) , has also been evaluated for this compound. usda.govusda.gov GLEAMS is a root zone model that estimates pesticide losses from a treated field through runoff, sediment, and percolation. usda.gov Additionally, the Soil and Water Assessment Tool (SWAT) is a watershed-scale model that can simulate the movement of chemicals by coupling chemical use data with the watershed's hydrology. oregonstate.edu

These models generate Predicted Environmental Concentrations (PECs) or Estimated Environmental Concentrations (EECs) that are crucial for risk assessment. regulations.gov For instance, a screening-level analysis for this compound methyl using such models resulted in an acute surface water exposure value of 32.35 ppb and a chronic value of 21.82 ppb. regulations.gov Another assessment using the PRZM/EXAMS model predicted a 90-day average EEC of 16 µg/L in adjacent, static aquatic systems. epa.gov In one comparison, the central estimate for peak concentration from GLEAMS was 100 ppb, which was consistent with the 91 ppb predicted by PRZM/EXAMS. usda.gov However, some research has indicated that GLEAMS, being a long-term simulation model, may not accurately predict single-event concentrations. usda.gov

The accuracy of these models is highly dependent on the quality of the input data, which includes application rates and the specific environmental fate properties of this compound. federalregister.gov

Table 3.2.5.2-1: Selected Physicochemical Properties of this compound Used as Model Inputs

| Parameter | Value | Condition | Source(s) |

| Hydrolysis Half-Life | 8.8 days | pH 5, 25 °C | regulations.gov |

| 139 days | pH 7, 25 °C | regulations.gov | |

| 224 days | pH 9, 25 °C | regulations.gov | |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | < 100 L/kg | Not specified | waterquality.gov.au |

| 107 (estimated) | Not specified | nih.gov | |

| Vapor Pressure | 5.48 x 10⁻¹⁶ mm Hg | 25 °C | nih.gov |

| pKa | 5.2 | Not specified | epa.govnih.gov |

Table 3.2.5.2-2: Examples of Predicted Environmental Concentrations (PECs) for this compound from Modeling Studies

| Model/Analysis | Predicted Concentration (PEC/EEC) | Water Body Type / Condition | Source(s) |

| Screening Level Assessment | 32.35 µg/L (acute) | Surface Water | regulations.gov |

| Screening Level Assessment | 21.82 µg/L (chronic) | Surface Water | regulations.gov |

| PRZM/EXAMS | 16 µg/L (90-day average) | Static Aquatic System | epa.gov |

| PRZM-Groundwater | 1.13 µg/L | Groundwater | regulations.gov |

| GLEAMS-Driver | 100 µg/L (peak, central estimate) | Not specified | usda.gov |

| PRZM/EXAMS | 91 µg/L (peak, central estimate) | Not specified | usda.gov |

Ecological Consequences of Sulfometuron in Non Target Systems

Phytotoxicity to Non-Target Plant Species

The primary risk associated with sulfometuron in non-target species is its phytotoxicity to plants. fsc.orgmdpi.com This is due to the high sensitivity of many plant species to this herbicide, even at very low concentrations. fsc.org

Impact on Plant Physiological Processes

This compound and other sulfonylurea herbicides can significantly impact various physiological processes in non-target plants. Research has shown that exposure to metsulfuron-methyl (B1676535), a related sulfonylurea, can lead to a reduction in the net photosynthetic rate, stomatal conductance, and transpiration rate in sensitive plants. frontiersin.org

A key indicator of photosynthetic health, chlorophyll (B73375) fluorescence, can also be affected. While direct inhibition of photosystem II (PSII) is not the primary mode of action, the physiological stress induced by this compound can lead to a decrease in the maximum quantum efficiency of PSII (Fv/Fm), indicating damage to the photosynthetic apparatus. frontiersin.orgscielo.br Furthermore, a decrease in chlorophyll content is a common symptom of sulfonylurea phytotoxicity, leading to visible chlorosis (yellowing) of the leaves. mdpi.com

This compound can also alter the nutritional status of non-target plants. In a study on sugarcane, This compound-methyl (B1682517) application influenced the concentrations of several essential nutrients in the leaves, including nitrogen, calcium, magnesium, sulfur, boron, and zinc. mdpi.com

Impact of Sulfonylurea Herbicides on Plant Physiological Processes

| Physiological Process | Observed Effect | Herbicide | Reference |

|---|---|---|---|

| Photosynthesis | Reduced net photosynthetic rate | Metsulfuron-methyl | frontiersin.org |

| Stomatal Conductance | Reduced | Metsulfuron-methyl | frontiersin.org |

| Transpiration Rate | Reduced | Metsulfuron-methyl | frontiersin.org |

| Chlorophyll Content | Decreased | General sulfonylureas | mdpi.com |

| Nutrient Concentration | Altered levels of N, Ca, Mg, S, B, Zn | This compound-methyl | mdpi.com |

Assessment of Vegetative Vigor and Seedling Emergence Effects

This compound has been shown to adversely affect the vegetative vigor and seedling emergence of a variety of non-target plant species. The United States Environmental Protection Agency (EPA) has conducted Tier 2 terrestrial plant toxicity studies that demonstrate these impacts at exposure levels well below maximum application rates.

For seedling emergence, dicots have been found to be more sensitive than monocots. For example, the EC25 (the concentration causing a 25% effect) for the most sensitive dicot, sugar beet, was 3.2 x 10⁻⁵ lb ai/acre. For the most sensitive monocot, sorghum, the EC25 was 1.9 x 10⁻⁴ lb ai/acre.

Vegetative vigor studies indicate that both monocots and dicots are impacted. The most sensitive monocot and dicot tested were corn and soybean, respectively, showing adverse effects at low exposure levels. fsc.org

Effects of this compound on Seedling Emergence of Non-Target Plants

| Plant Type | Most Sensitive Species | EC25 (lb ai/acre) | Reference |

|---|---|---|---|

| Dicot | Sugar beet | 3.2 x 10⁻⁵ | fsc.org |

| Monocot | Sorghum | 1.9 x 10⁻⁴ | fsc.org |

Impact on Soil Ecosystems

The introduction of this compound into the environment can have significant repercussions for soil ecosystems, affecting the intricate web of microorganisms and the vital processes they govern.

Effects on Soil Microbial Community Structure and Diversity

This compound can alter the structure and diversity of soil microbial communities. Studies have shown that soil contaminated with this compound-methyl can experience a decrease in bacterial diversity and richness. Interestingly, the abundance of certain bacterial genera, such as Ralstonia, has been observed to increase with higher concentrations of the herbicide, suggesting a potential role for these microbes in its degradation.

Influence on Beneficial Soil Organisms and Processes

The impact of this compound on beneficial soil organisms and the processes they mediate is a critical aspect of its ecological footprint.

Beneficial Soil Organisms: Research on the effects of a range of herbicides, including this compound, on mycorrhizal fungi has shown varied results. Some studies have found no effect on the colonization of plant roots by arbuscular mycorrhizal fungi (AMF) or ectomycorrhizal fungi, even at concentrations that inhibit plant growth. soilwealth.com.au The relationship between herbicides and nitrogen-fixing bacteria is complex and can be species- and compound-specific. tandfonline.com Direct studies on the impact of this compound on nitrogen-fixing bacteria are limited.

Soil Processes (Enzymatic Activities): Soil enzymes are sensitive indicators of soil health and can be affected by pesticide application. While direct data for this compound is scarce, studies on other sulfonylureas and herbicide mixtures provide some insights. For example, a mixture containing iodosulfuron-methyl-sodium (B134614) was found to significantly inhibit the activity of dehydrogenase and phosphatase at high concentrations. researchgate.net Conversely, at recommended application rates, some sulfonylureas have shown a stimulatory effect on certain enzymes like urease and acid phosphatase. researchgate.net Research on other types of pesticides has demonstrated inhibitory effects on dehydrogenase and phosphatase activity, while urease activity remained unaffected. nih.gov These findings suggest that the impact of this compound on soil enzymatic activities is likely complex and dependent on concentration and specific soil conditions.

Potential Effects of Sulfonylurea Herbicides on Soil Enzymes

| Enzyme | Potential Effect | Herbicide/Mixture | Reference |

|---|---|---|---|

| Dehydrogenase | Inhibition (at high concentrations) | Mixture with iodosulfuron-methyl-sodium | researchgate.net |

| Phosphatase | Inhibition (at high concentrations) | Mixture with iodosulfuron-methyl-sodium | researchgate.net |

| Urease | Stimulation (at recommended dose) | Mixture with iodosulfuron-methyl-sodium | researchgate.net |

| Acid Phosphatase | Stimulation (at recommended dose) | Mixture with iodosulfuron-methyl-sodium | researchgate.net |

Alterations in Soil Nutrient Cycling

The introduction of this compound into terrestrial ecosystems can lead to discernible changes in the intricate processes of soil nutrient cycling. These alterations are often a secondary consequence of the herbicide's primary impact on soil microbial communities, which are fundamental to nutrient transformations. Research has indicated that the application of this compound can negatively affect the abundance of soil microorganisms. nationbuilder.com

Indirect Effects on Soil Stability and Erosion Potential

The stability of soil is intrinsically linked to its vegetative cover, which protects the soil surface from the erosive forces of wind and water. By targeting specific vegetation, this compound can lead to indirect consequences for soil stability and increase the potential for erosion. The reduction or elimination of plant cover following herbicide application can leave soil exposed and more susceptible to being dislodged and transported. fsc.org

This compound methyl, in particular, has been identified as having the potential for off-site movement through wind erosion. epa.gov This risk is most pronounced in soils characterized by high silt and/or fine to very fine sand fractions and low organic matter content. epa.gov Factors such as the intensity of prevailing winds, existing vegetative cover, slope, and rainfall patterns can exacerbate the movement of windblown soil particles containing the herbicide. epa.gov To mitigate this, it is recommended that treated soil be left undisturbed to reduce the potential for herbicide movement via wind or water erosion. epa.gov The contamination of land used for agriculture is a significant concern, as crops may be injured if treated soil is washed or blown onto these areas. epa.gov

Effects on Aquatic Ecosystems

When this compound enters aquatic environments, primarily through runoff or spray drift, it can have significant effects on the ecosystem's structure and function. epa.govwisconsin.gov While its toxicity to aquatic animals is generally low, its herbicidal nature poses a considerable risk to aquatic plant life. maryland.govwaterquality.gov.au

Toxicity to Non-Target Aquatic Flora (e.g., Macrophytes, Algae)

This compound is toxic to aquatic plants, with research indicating that aquatic macrophytes (larger aquatic plants) are generally more sensitive than algae. waterquality.gov.auwaterquality.gov.au This is an expected outcome given the herbicide's mechanism of action, which inhibits an enzyme essential for plant growth. waterquality.gov.au

Studies have identified significant impacts on various aquatic plant species at very low concentrations. For the submerged macrophyte Myriophyllum sibiricum, the 50% inhibitory concentration (IC50) for root dry mass was found to be 0.00012 mg/L. researchgate.net Another sensitive macrophyte, Lemna gibba (duckweed), showed a 14-day No-Observed-Effect Concentration (NOEC) for shoot growth at 0.207 µg/L. waterquality.gov.au In contrast, the green alga Raphidocelis subcapitata had a 5-day NOEC for growth at 0.63 µg/L, and the diatom Navicula pelliculosa was the least sensitive of the tested plant species, with a 5-day NOEC of 370 µg/L. waterquality.gov.au High hazards have been observed for aquatic macrophytes in various exposure scenarios, with risk quotients exceeding levels of concern. usda.gov Even tolerant algal species exhibited moderate hazards from accidental acute exposure. usda.gov

Table 1: Chronic Toxicity of this compound to Non-Target Aquatic Flora

| Species | Taxonomic Group | Endpoint | Concentration (µg/L) | Exposure Duration | Reference |

| Myriophyllum sibricum | Macrophyte | IC50 (root dry mass) | 0.12 | 14-day | waterquality.gov.auresearchgate.net |

| Lemna gibba | Macrophyte | NOEC (shoot growth) | 0.207 | 14-day | waterquality.gov.au |

| Raphidocelis subcapitata | Green Alga | NOEC (growth) | 0.63 | 5-day | waterquality.gov.au |

| Navicula pelliculosa | Diatom | NOEC (growth) | 370 | 5-day | waterquality.gov.au |

| Hydrilla verticillata | Macrophyte | Growth Reduction | 100 | - | usda.gov |

Impact on Aquatic Invertebrate Communities

In contrast to its effects on flora, this compound exhibits low acute toxicity to aquatic invertebrates. waterquality.gov.auwaterquality.gov.au Toxicological studies have established relatively high concentration thresholds for adverse effects in these organisms. For instance, the 21-day NOEC for reproduction in the crustacean Daphnia magna was reported as 6,100 µg/L. waterquality.gov.auherts.ac.uk Another crustacean, Ceriodaphnia dubia, showed a 48-hour LC50 (lethal concentration for 50% of the population) of 200 µg/L. waterquality.gov.au

Table 2: Toxicity of this compound to Aquatic Invertebrates

| Species | Endpoint | Concentration (µg/L) | Exposure Duration | Reference |

| Daphnia magna | NOEC (reproduction) | 6,100 | 21-day | waterquality.gov.auherts.ac.uk |

| Daphnia magna | LC50 | >12,500 | - | wa.gov |

| Ceriodaphnia dubia | LC50 | 200 | 48-hour | waterquality.gov.au |

| Aquatic Invertebrates | NOAEC (family richness, abundance) | 23-24 (max runoff conc.) | Field Study | usda.gov |

Long-Term Ecological Repercussions in Water Bodies

The long-term impact of this compound in aquatic ecosystems is influenced by its persistence, which is highly variable and dependent on environmental conditions such as pH. regulations.gov this compound is more stable and mobile in neutral or alkaline water. waterquality.gov.au While it is not generally persistent in soil, it may persist in aquatic systems under certain conditions. herts.ac.ukherts.ac.uk

The potential for this compound to leach into groundwater exists, particularly in permeable soils where the water table is shallow. epa.gov It is also classified as having a high potential to reach surface water through runoff for several months after application, especially in poorly draining soils. epa.gov Long-term exposure to this compound in static aquatic systems could prevent the recovery of sensitive vascular plants like duckweed. epa.gov The persistence of the herbicide, even at low concentrations, could lead to sustained pressure on aquatic plant communities, altering the habitat and food resources available for other organisms. epa.gov

Broader Ecosystem Service Implications

The use of this compound can have wider implications for ecosystem services, which are the benefits humans derive from ecosystems. These impacts are often indirect, resulting from the primary effects of the herbicide on vegetation. fsc.org Changes in vegetation can lead to secondary effects on both terrestrial and aquatic animals by altering food availability and habitat quality. fsc.orgmaryland.gov

While some assessments found minimal indication of adverse effects on non-timber forest products when this compound methyl is used according to label instructions, the potential for unintentional secondary effects on ecosystems and landscapes due to vegetation changes remains a concern. fsc.orgmaryland.gov The loss of specific plants can affect pollinators and other organisms that depend on them. epa.gov Furthermore, the potential for runoff and wind erosion to transport the herbicide can impact water quality and adjacent non-target areas, potentially affecting agricultural lands and the services they provide. fsc.orgepa.gov

Influence on Habitat Quality and Biodiversity

The primary risk of this compound to non-target species is directed towards plants. maryland.gov This herbicide is known to be damaging to susceptible plants at extremely low concentrations, with effects from spray drift and runoff being a significant concern. maryland.gov Damage to non-target terrestrial plants can occur from exposure through runoff, contaminated irrigation water, and wind erosion. maryland.gov

In aquatic environments, while the risk to aquatic plants is generally lower than to terrestrial plants, the application of this compound near water bodies can still pose a risk to aquatic macrophytes. maryland.gov Studies have shown varying sensitivity among different aquatic primary producers.

Table 1: Toxicity of this compound-methyl to Various Non-Target Marine Microalgae

This table displays the 96-hour median effective concentration (EC50) of this compound-methyl on different species of marine microalgae, indicating the concentration at which 50% of the population's growth is inhibited.

| Algal Group | Species | 96-h EC50 (mg/L) | Toxicity Level | Reference |

| Green Algae | Chlorella pacifica | 0.11 | High | researchgate.net |

| Green Algae | Dunaliella salina | 0.13 | High | researchgate.net |

| Golden Algae | Diacronema viridis | 14.24 | Medium | researchgate.net |

| Golden Algae | Isochrysis galbana | 21.48 | Medium | researchgate.net |

| Diatom | Phaeodactylum tricornutum | >100 | Low | researchgate.net |

| Diatom | Skeletonema costatum | 148.99 | Low | researchgate.net |

Data sourced from a study on marine ecological risk assessment. researchgate.net

Research indicates a high toxicity to certain species of green algae, while diatoms show lower sensitivity. researchgate.net The freshwater vascular plant duckweed (Lemna gibba) has been observed to be particularly sensitive, with an EC50 of 0.48 µg/L after a 14-day exposure. epa.gov The varying sensitivity across different plant and algal species underscores the potential for this compound to shift the composition of primary producers in an ecosystem, thereby altering biodiversity.

Indirect Effects on Food Web Dynamics

The changes in vegetation caused by this compound can lead to significant indirect effects on food web dynamics. maryland.govregulations.gov While the direct toxicity of this compound to terrestrial and aquatic animals is generally low, any animal that relies on specific plants for food or habitat may be indirectly affected. wa.govmaryland.govregulations.gov

The reduction or elimination of certain plant species can lead to a decrease in food availability for herbivores and pollinators. maryland.gov This disruption at the primary producer level can cascade up through the food web, affecting predator populations that depend on those herbivores. researchgate.net For example, a decline in flowering plants can reduce the availability of nectar and pollen for bees and other pollinators, which can have far-reaching consequences for plant reproduction and the animals that feed on those plants and seeds. maryland.gov The U.S. Environmental Protection Agency (EPA) has noted that any animal that depends on specific plants for survival or reproduction could be at risk from the indirect effects of this compound exposure on those plants. regulations.gov

These secondary effects on habitat and food availability can be either detrimental or beneficial to different species, leading to a shift in the local ecosystem structure. maryland.gov The loss of vegetative cover can also expose smaller animals to increased predation, further altering food web relationships.

Assessment of Impacts on Ecosystem Functions (e.g., Carbon Sequestration)

The application of this compound can impact fundamental ecosystem functions, including nutrient cycling and carbon sequestration. These effects are often mediated through the herbicide's influence on soil microbial communities and plant cover.

Damage to vegetation can leave soil more vulnerable to erosion, which can lead to the loss of soil carbon. maryland.gov Furthermore, this compound can cause secondary changes in the soil microbial community. maryland.gov Soil microorganisms are critical drivers of decomposition, nutrient cycling, and the formation of soil organic matter, a major reservoir of carbon. nih.gov

Table 2: Observed Effects of Sulfonylurea Herbicides on Soil Microbial Parameters

This table summarizes findings from various studies on the impact of sulfonylurea herbicides, the class to which this compound belongs, on key soil health indicators.

| Parameter | Herbicide(s) | Observed Effect | Reference |

| Microbial Biomass Carbon (Cmic) | Metsulfuron-methyl, Bensulfuron-methyl | Consistent decrease with increasing herbicide rates. | nih.gov |

| Microbial Biomass Nitrogen (Nmic) | Metsulfuron-methyl, Bensulfuron-methyl | Significant reduction within the first 7-15 days of incubation. | nih.gov |

| Nitrogen Mineralization | Metsulfuron-methyl, Bensulfuron-methyl | Significant reduction at high doses within the first 5 days. | nih.gov |

| Microbial Biomass Carbon (Cmic) | This compound methyl | No significant effect in one study. | researchgate.net |

| Microbial Community Structure | Various Herbicides | Herbicide-induced shifts in microbial composition observed even when overall diversity indices were not different. | cdnsciencepub.com |

This table synthesizes data from multiple studies on sulfonylurea herbicides to illustrate potential impacts on soil ecosystem functions.

While direct research linking this compound specifically to large-scale changes in carbon sequestration is limited, the mechanisms for such an impact exist. maryland.gov By affecting plant biomass (a primary carbon sink), soil stability, and the health of soil microbial communities responsible for carbon cycling, this compound has the potential to alter an ecosystem's capacity to store carbon. maryland.gov

Molecular and Genetic Basis of Herbicide Resistance to Sulfometuron

Target-Site Resistance Mechanisms

Target-site resistance (TSR) occurs when genetic mutations within the target enzyme lead to a reduced binding affinity for the herbicide, while maintaining the enzyme's catalytic function. In the case of sulfometuron, the target enzyme is acetolactate synthase (ALS).

Resistance to ALS-inhibiting herbicides, including this compound, is predominantly conferred by point mutations in the ALS gene, which encodes the ALS enzyme. These mutations result in amino acid substitutions within critical regions of the enzyme, thereby hindering herbicide binding. Numerous studies have identified specific mutations across various weed species that confer resistance to sulfonylureas. For instance, mutations in Apera spica-venti (windgrass) have been linked to resistance, with some biotypes showing specific point mutations in the ALS gene ( iung.pl). Similarly, Lolium rigidum (rigid ryegrass) populations have demonstrated resistance due to various ALS gene mutations ( nih.gov, weedscience.org, researchgate.net). Thlaspi arvense (field pennycress) also exhibits ALS gene mutations conferring resistance ( weedscience.org).

A key conserved region within the ALS gene, particularly the proline residue at position 197 (Pro-197), is frequently altered in herbicide-resistant weeds ( cdnsciencepub.com, researchgate.net, weedscience.org, rothamsted.ac.uk, weedscience.org). Substitutions at this position, such as proline to serine (Pro-197-Ser), proline to alanine (B10760859) (Pro-197-Ala), proline to arginine (Pro-197-Arg), proline to glutamine (Pro-197-Gln), proline to leucine (B10760876) (Pro-197-Leu), and proline to threonine (Pro-197-Thr), are commonly associated with sulfonylurea resistance, including resistance to this compound ( iung.pl, nih.gov, rothamsted.ac.uk, weedscience.org). Another significant mutation site is tryptophan at position 574 (Trp-574), where a substitution to leucine (Trp-574-Leu) has also been identified as conferring resistance to this compound and other ALS inhibitors ( nih.gov, rothamsted.ac.uk, weedscience.org, researchgate.net). These specific amino acid changes alter the herbicide-binding pocket of the ALS enzyme, reducing the herbicide's efficacy ( cdnsciencepub.com, psu.edu).

Table 1: Common ALS Gene Mutations Conferring this compound Resistance

| Mutation Site | Amino Acid Substitution | Associated Herbicide Classes | Primary Weed Species Examples | Reference(s) |

| Pro-197 | Pro-197-Ser | Sulfonylureas (SU) | Apera spica-venti, Lolium rigidum, Alopecurus myosuroides | iung.pl, researchgate.net, nih.gov, rothamsted.ac.uk, researchgate.net |

| Pro-197 | Pro-197-Ala | SU | Lolium rigidum | nih.gov, weedscience.org, researchgate.net |

| Pro-197 | Pro-197-Arg | SU | Lolium rigidum | nih.gov, weedscience.org, researchgate.net |

| Pro-197 | Pro-197-Gln | SU | Lolium rigidum | nih.gov, weedscience.org, researchgate.net |

| Pro-197 | Pro-197-Leu | SU, Imidazolinones (IMI) | Sonchus asper, Thlaspi arvense, Lolium rigidum | cdnsciencepub.com, weedscience.org, nih.gov, weedscience.org, researchgate.net |

| Pro-197 | Pro-197-Thr | SU | Alopecurus myosuroides | rothamsted.ac.uk |

| Trp-574 | Trp-574-Leu | SU, IMI | Lolium rigidum | nih.gov, weedscience.org, researchgate.net |

| Trp-574 | Trp-574-Leu | SU | Alopecurus myosuroides | rothamsted.ac.uk |

Target-site mutations often confer cross-resistance to other herbicides within the same chemical class or even across different ALS inhibitor groups. For example, mutations at Pro-197 typically confer resistance to sulfonylureas like this compound and can also provide varying levels of resistance to imidazolinones ( cdnsciencepub.com, researchgate.net, weedscience.org, researchgate.net). The Trp-574-Leu mutation has been shown to confer resistance to both sulfonylureas and imidazolinones, and in some cases, broader cross-resistance to other ALS inhibitor classes like pyrimidinyl benzoates and triazolopyrimidines ( nih.gov, weedscience.org, researchgate.net, researchgate.net). This broad cross-resistance is a significant concern, as it can render multiple herbicides ineffective simultaneously due to a single genetic alteration.

Analytical and Monitoring Methodologies for Sulfometuron

Chromatographic Separation and Detection

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatives

While sulfonylurea herbicides like sulfometuron are generally polar and can be thermally labile, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for their analysis, provided appropriate derivatization is performed to enhance their volatility and stability for GC analysis.

Methylation using diazomethane (B1218177) is a common derivatization technique for sulfonylureas, including this compound. This process converts the polar NH groups into more stable N-methyl derivatives, such as N-monomethyl or N,N'-dimethyl sulfonamides sdstate.edutandfonline.comacs.org. These derivatives exhibit improved thermal stability, making them amenable to GC separation. Following derivatization, GC-MS analysis, often utilizing Selected Ion Monitoring (SIM) or Selected Reaction Monitoring (SRM), allows for sensitive and selective detection and quantification of this compound residues sdstate.eduacs.orgresearchgate.net. Detection limits reported for GC-MS methods after derivatization are typically in the low parts per billion (ppb) range, with values below 0.1 µg/L for water and below 1 µg/kg for soil samples acs.org.

Spectroscopic and Immunoassay-Based Methods

Spectroscopic and immunoassay techniques offer sensitive and selective means for this compound quantification and detection.

Advanced Spectroscopic Analysis for Quantification

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely adopted spectroscopic method for this compound analysis. Reversed-phase HPLC, often employing a mobile phase consisting of acetonitrile (B52724) and water with buffering agents, allows for the separation of this compound from matrix components epa.govacs.orgncasi.orgsdstate.eduresearchgate.netacs.org. Detection is typically performed using UV absorbance at wavelengths around 235 nm epa.govepa.gov. Advanced HPLC configurations, such as multi-dimensional HPLC with "heart cut" column-switching, can further enhance separation efficiency and reduce matrix interference epa.gov.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) represents a more advanced spectroscopic technique, offering superior sensitivity and selectivity compared to HPLC-UV. This method typically involves solid-phase extraction (SPE) for sample clean-up and analyte concentration, followed by reversed-phase liquid chromatography separation and detection by tandem mass spectrometry, often using electrospray ionization (ESI) or turbospray interfaces researchgate.netncasi.orgepa.govepa.govacs.orgnih.gov. LC-MS/MS allows for the unambiguous identification and quantification of this compound and its degradation products by monitoring specific precursor-to-product ion transitions. Reported Limits of Quantitation (LOQs) for LC-MS/MS methods are generally very low, often in the range of 0.025 to 0.2 µg/kg (ppb) in water and soil matrices epa.govepa.govacs.orgnih.gov.

Development and Application of Immunoassays for Environmental Detection

Immunoassays, particularly Enzyme-Linked Immunosorbent Assays (ELISAs), have been developed for the sensitive detection of this compound and other sulfonylurea herbicides in environmental samples epa.govtandfonline.comnih.govtandfonline.comresearcher.liferesearchgate.netsciopen.com. These methods leverage the specific binding interaction between antibodies and the target analyte.

ELISAs offer advantages such as high sensitivity, cost-effectiveness, and relatively rapid analysis times. They are often characterized by low Limits of Quantitation, with values as low as 0.025 to 0.1 ppb reported for this compound in water and soil epa.gov. A key consideration in immunoassay development is selectivity, which is assessed through cross-reactivity studies with structurally related compounds. This compound has been shown to exhibit cross-reactivity with antibodies developed for other sulfonylurea herbicides, such as metsulfuron-methyl (B1676535), with reported cross-reactivity percentages varying depending on the specific antibody and assay format tandfonline.comnih.govtandfonline.comresearcher.liferesearchgate.net. Other immunoassay formats, such as multi-colloidal gold immunochromatography assays (multi-CGIA), are also being developed for rapid, simultaneous screening of multiple herbicides, including this compound, with visual limits of detection in the low µg/kg range sciopen.com.

Method Validation and Quality Assurance

Rigorous method validation is essential to ensure the reliability and accuracy of analytical results for this compound. Key validation parameters include the determination of detection and quantification limits, recovery, linearity, and selectivity.

Determination of Limits of Detection and Quantification

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) define the lowest concentrations of this compound that can be reliably detected and quantified by a given method. These parameters are critical for assessing the sensitivity of the analytical approach.

| Method | Matrix | LOD (µg/kg or ppb) | LOQ (µg/kg or ppb) | Reference(s) |

| HPLC-UV | Water | - | 0.025 | epa.govepa.gov |

| HPLC-UV | Soil | - | 0.2 | epa.govepa.gov |

| ELISA | Water | - | 0.025 | epa.gov |

| ELISA | Soil | - | 0.1 | epa.gov |

| LC-MS/MS | Water | ~0.03 | 0.10 | epa.gov |

| LC-MS/MS | Soil | - | 0.2 | acs.orgnih.gov |

| GC-MS (derivatized) | Water | - | <0.1 | acs.org |

| GC-MS (derivatized) | Soil | - | <1 | acs.org |

| Multi-CGIA (vLOD) | Wheat | - | 2-10 (visual) | sciopen.com |

Note: '-' indicates that the specific parameter was not explicitly reported or is not applicable.

Assessment of Recovery, Linearity, and Selectivity

Recovery is a measure of the efficiency with which the analyte is extracted from the sample matrix and processed through the analytical procedure. For this compound, recovery studies are performed by spiking blank samples with known amounts of the analyte and measuring the percentage of the analyte recovered. Reliable recoveries for HPLC-UV methods have been reported in the range of 80-100% acs.orgepa.gov. LC-MS/MS methods also demonstrate good recoveries, typically within acceptable ranges for validated methods epa.govresearchgate.net. Immunoassays also undergo recovery assessments, though the interpretation may differ slightly from chromatographic methods nih.gov.

Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. Calibration curves are generated using standards at various concentrations, and linearity is assessed by evaluating the correlation coefficient (r²) of the resulting regression line. Good linearity, with correlation coefficients often exceeding 0.99, is routinely achieved for this compound across different analytical techniques researchgate.netusda.govresearchgate.netjocpr.com.